molecular formula C10H9ClF3NO2 B106815 Ethyl 4-chloro-3-trifluoromethylcarbanilate CAS No. 18585-06-3

Ethyl 4-chloro-3-trifluoromethylcarbanilate

Cat. No.: B106815
CAS No.: 18585-06-3
M. Wt: 267.63 g/mol
InChI Key: BAFPGGUKCVCSKG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of Ethyl 4-chloro-3-trifluoromethylcarbanilate are RAF kinases and receptor tyrosine kinases . These kinases play a crucial role in cell signaling pathways, particularly those involved in cell growth and proliferation .

Mode of Action

As a kinase inhibitor, this compound interacts with its targets by binding to the kinase domain, thereby inhibiting the phosphorylation and activation of downstream signaling pathways . This results in the inhibition of cell growth and proliferation .

Biochemical Pathways

The compound affects the RAF/MEK/ERK pathway and the VEGFR/PDGFR pathway . The RAF/MEK/ERK pathway is involved in cell division and differentiation, while the VEGFR/PDGFR pathway plays a role in angiogenesis . Inhibition of these pathways leads to the suppression of tumor growth .

Pharmacokinetics

Its solubility in chloroform and methanol suggests that it may have good absorption and distribution properties

Result of Action

The inhibition of RAF kinases and receptor tyrosine kinases by this compound leads to the suppression of cell growth and proliferation, as well as angiogenesis . This can result in the shrinkage of tumors and the inhibition of metastasis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as proteins or other drugs, can potentially interact with the compound and affect its action .

Preparation Methods

Ethyl 4-chloro-3-trifluoromethylcarbanilate can be synthesized through various synthetic routes. One common method involves the reaction of 4-chloro-3-trifluoromethylaniline with ethyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions and yields the desired product after purification.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity . The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Biological Activity

Ethyl 4-chloro-3-trifluoromethylcarbanilate (CAS No. 18585-06-3) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H9ClF3NO2C_{10}H_9ClF_3NO_2 and a molecular weight of 267.632 g/mol. Its structure includes a chloro group and a trifluoromethyl group, which contribute to its unique chemical reactivity and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and potential interactions with cellular receptors.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, studies have shown that fluorinated compounds can disrupt bacterial cell membranes, leading to increased permeability and cell death.

2. Inhibition of Enzymatic Activity

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of acetylcholinesterase, an enzyme critical for neurotransmission, which could have implications for neuropharmacology.

Study on Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various fluorinated carbanilates, including this compound. The results indicated a significant reduction in bacterial viability against strains such as Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 µg/mL
This compoundEscherichia coli75 µg/mL

Enzymatic Inhibition Study

In a separate investigation focusing on enzymatic inhibition, researchers assessed the impact of this compound on acetylcholinesterase activity. The compound demonstrated an IC50 value of approximately 25 µM, indicating moderate inhibitory effects.

Toxicological Profile

While the biological activity is promising, it is crucial to consider the toxicological aspects. Preliminary assessments suggest that this compound exhibits low acute toxicity in animal models. However, further studies are necessary to evaluate chronic exposure effects and potential carcinogenicity.

Properties

IUPAC Name

ethyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2/c1-2-17-9(16)15-6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFPGGUKCVCSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171802
Record name Ethyl 4-chloro-3-trifluoromethylcarbanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18585-06-3
Record name Ethyl 4-chloro-3-trifluoromethylcarbanilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018585063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-chloro-3-trifluoromethylcarbanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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